molecular formula C11H5Cl2F3N2 B13092435 2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine

2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine

Cat. No.: B13092435
M. Wt: 293.07 g/mol
InChI Key: GNPSUMZPKXOBOB-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyrimidine ring. This compound is known for its unique chemical properties and has found applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine can be synthesized through a multi-step process. One common method involves the use of uracil as a starting material. The synthesis typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. In pharmaceuticals, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and selectivity .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2,6-Dichloro-5-(trifluoromethyl)pyrimidine

Comparison: 2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine is unique due to the presence of the phenyl group attached to the pyrimidine ring, which distinguishes it from other similar compounds. This structural difference can lead to variations in chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H5Cl2F3N2

Molecular Weight

293.07 g/mol

IUPAC Name

2,4-dichloro-5-[3-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C11H5Cl2F3N2/c12-9-8(5-17-10(13)18-9)6-2-1-3-7(4-6)11(14,15)16/h1-5H

InChI Key

GNPSUMZPKXOBOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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